

Application Note: CRISPR/Cas9-Mediated Knockout of TIM-3 in Primary T-Cells

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Compound of Interest

Compound Name: I3MT-3

Cat. No.: B15606315

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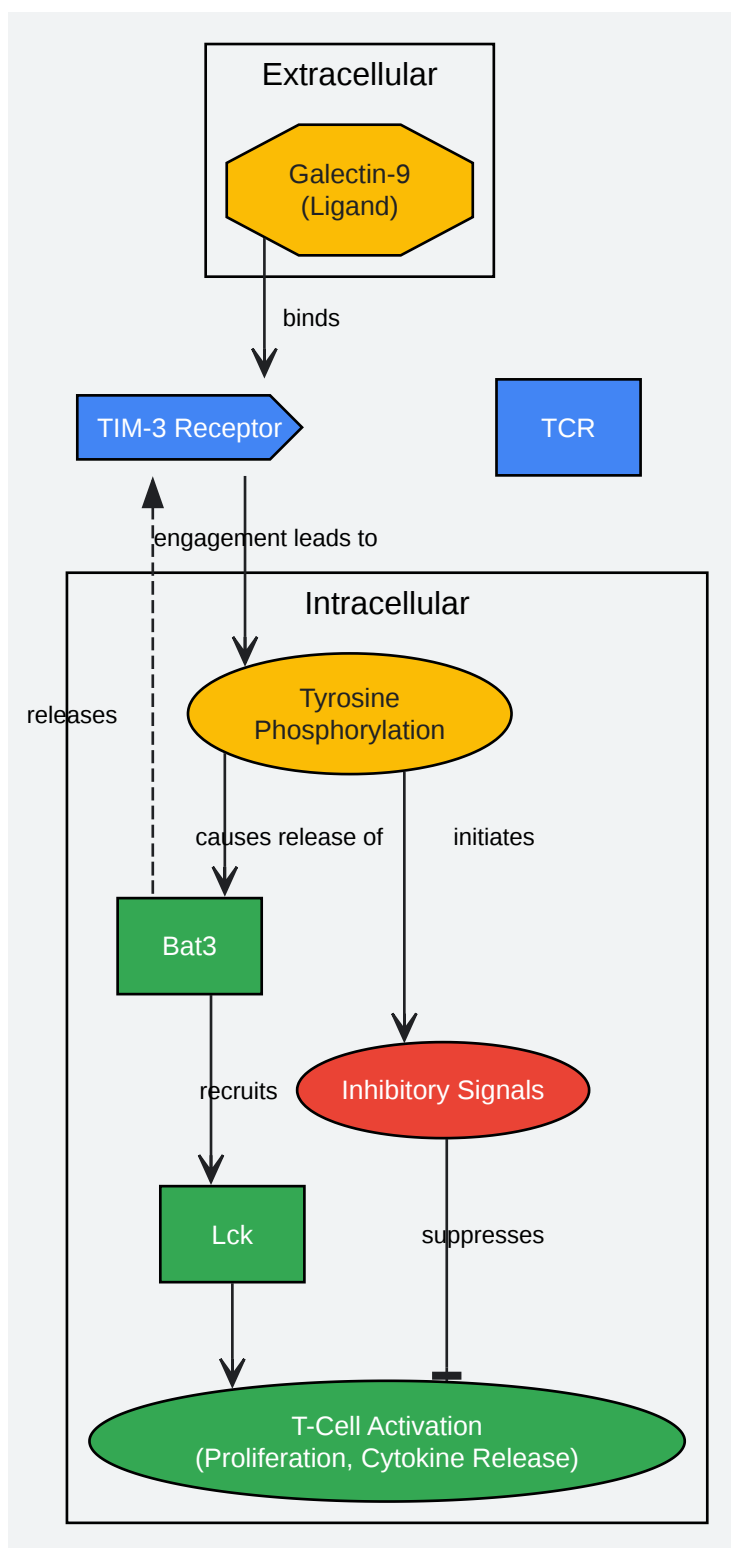
Introduction

T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), encoded by the HAVCR2 gene, is a critical immune checkpoint receptor.[1] Its expression is associated with T-cell exhaustion, a state of dysfunction characterized by reduced proliferative capacity and cytokine production that is common in chronic infections and cancer.[1][2] TIM-3, often co-expressed with other inhibitory receptors like PD-1, marks a deeply exhausted T-cell phenotype.[3][4] Consequently, blocking the TIM-3 signaling pathway is a promising strategy in cancer immunotherapy to reinvigorate exhausted T-cells and enhance anti-tumor immunity.[1][3]

This application note provides a detailed protocol for the efficient knockout of TIM-3 in primary human T-cells using the CRISPR/Cas9 ribonucleoprotein (RNP) system. This method allows for rapid, high-efficiency gene editing, enabling researchers to study the functional consequences of TIM-3 ablation and develop next-generation T-cell immunotherapies.[5]

TIM-3 Signaling Pathway

TIM-3 is a type I transmembrane protein that negatively regulates T-cell responses.[6] In the absence of its ligand, the cytoplasmic tail of TIM-3 is bound by HLA-B-associated transcript 3 (Bat3), which recruits kinases like Lck, promoting T-cell signaling.[4][7] However, upon binding to ligands such as Galectin-9, the cytoplasmic tyrosines of TIM-3 become phosphorylated. This leads to the release of Bat3, allowing TIM-3 to deliver inhibitory signals that suppress T-cell proliferation and cytokine secretion, contributing to T-cell exhaustion.[4][7][8]

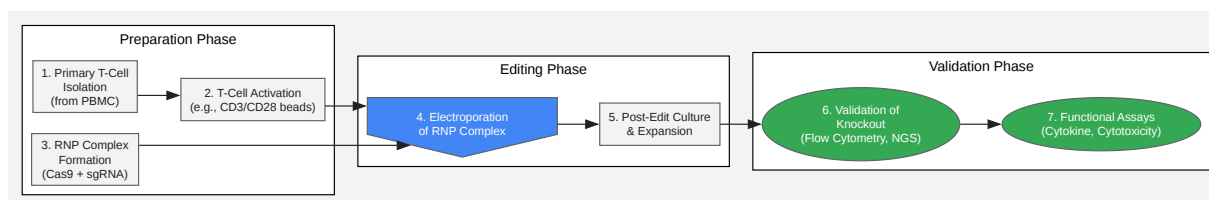


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Caption: Simplified TIM-3 signaling pathway in T-cells.

Experimental Workflow

The workflow for TIM-3 knockout involves isolating primary T-cells, activating them to make them amenable to gene editing, delivering CRISPR/Cas9 RNPs via electroporation, and subsequently validating the knockout efficiency.[9]



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